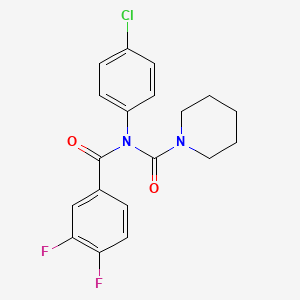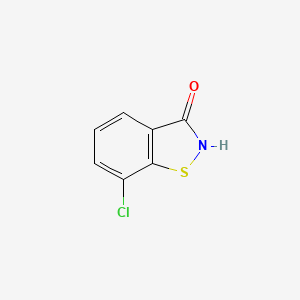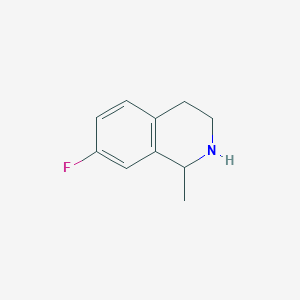![molecular formula C25H18N2O4 B2679371 3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 877657-78-8](/img/no-structure.png)
3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical entity . It is a derivative of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone . It has been studied for its potential as a PARP-1 inhibitor, which plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .
Synthesis Analysis
The synthesis of similar compounds involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with 2,2,6-trimethyl-4 H -1,3-dioxin-4-one (TMD) in xylene produces the β -keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .科学的研究の応用
Antimicrobial Properties
The chemical structure of derivatives similar to 3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione has been explored for antimicrobial applications. For instance, compounds such as 3-((4-bromophenyl)diazenyl)-5-(methylthio)-6-(phenylsulfonyl)pyrazolo-[1,5-a]pyrimidine-2,7-diamine have shown significant antimicrobial activity when incorporated into polyurethane varnish and printing ink paste, suggesting potential for surface coating applications (El‐Wahab et al., 2015).
Receptor Binding Affinity
Derivatives of the compound, particularly those involving the pyrimido[5,4-b]benzofuran structure, have shown affinity for α1-adrenoceptors and 5HT1A-receptors. These compounds exhibit nanomolar range binding affinities, indicating potential applications in neurological or psychological drug research (Romeo et al., 1993).
Anti-inflammatory Activity
Research on compounds structurally similar to this compound, like thiazolo[3,2‐a]pyrimidines, has indicated significant anti-inflammatory effects. These compounds have been evaluated for their potential in treating inflammation-related conditions (Tozkoparan et al., 1998).
Antimicrobial and Antifungal Activity
Similar compounds, such as 3-aryl-1-(3-methyl-5-styryl-4-isoxazolyl)-2-oxo-(1H,3H,5H)-pyrimidine-4,6-diones, have been synthesized and assessed for their antibacterial and antifungal properties. These findings highlight the potential for developing new antimicrobial agents (Rajanarendar et al., 2008).
Heterocyclic Compound Synthesis
The compound and its derivatives are often used in the synthesis of various heterocyclic compounds, contributing to the development of new pharmacological agents. Studies have shown successful synthesis of complex heterocyclic structures using related compounds (Iwanami & Seki, 1972).
作用機序
Target of Action
The primary targets of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione exerts its anticancer potential through inhibiting protein kinases . By inhibiting these enzymes, the compound interferes with cellular signaling processes, thereby affecting cell growth and metabolism .
Biochemical Pathways
The biochemical pathways affected by 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione are those involving protein kinases . The inhibition of these enzymes disrupts the normal signaling processes within the cell, leading to changes in cell growth, differentiation, and metabolism .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione and their impact on bioavailability are not fully known at this time
Result of Action
The molecular and cellular effects of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione’s action include the attenuation of thermal and mechanical allodynia induced by neuropathy and the inhibition of the proliferation of human cancer cell lines .
Action Environment
The action, efficacy, and stability of 3-(4-Methylphenyl)-1-phenacyl-1
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 4-methylacetophenone with 2-aminobenzofuran to form 3-(4-methylphenyl)-1-phenacylbenzofuran. This intermediate is then reacted with ethyl acetoacetate and urea to yield the final product.", "Starting Materials": [ "4-methylacetophenone", "2-aminobenzofuran", "ethyl acetoacetate", "urea" ], "Reaction": [ "Step 1: Condensation of 4-methylacetophenone with 2-aminobenzofuran in the presence of a base such as potassium carbonate to form 3-(4-methylphenyl)-1-phenacylbenzofuran.", "Step 2: Reaction of 3-(4-methylphenyl)-1-phenacylbenzofuran with ethyl acetoacetate and urea in the presence of a catalyst such as piperidine to yield the final product, 3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione." ] } | |
CAS番号 |
877657-78-8 |
分子式 |
C25H18N2O4 |
分子量 |
410.429 |
IUPAC名 |
3-(4-methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H18N2O4/c1-16-11-13-18(14-12-16)27-24(29)23-22(19-9-5-6-10-21(19)31-23)26(25(27)30)15-20(28)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
InChIキー |
YZYUVGQMAUJZKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)C5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


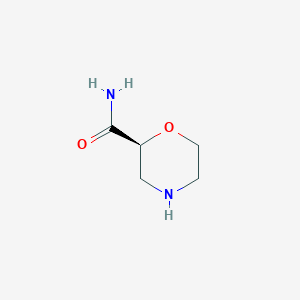
![3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2679289.png)


![N-[(4-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide](/img/structure/B2679293.png)
![8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2679295.png)
![3-methoxy-2-methyl-6-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2H-indazole](/img/structure/B2679296.png)
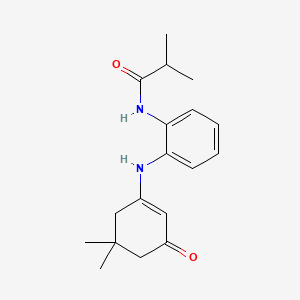
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B2679304.png)
![tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B2679305.png)
